(Z)-3-(4-DIETHYLAMINO-2-ISOPROPOXY-PHENYL)-2-(5-METHYL-1H-BENZIMIDAZOL-2-YL)-ACRYLONITRILE
Overview
Description
(Z)-3-(4-DIETHYLAMINO-2-ISOPROPOXY-PHENYL)-2-(5-METHYL-1H-BENZIMIDAZOL-2-YL)-ACRYLONITRILE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-DIETHYLAMINO-2-ISOPROPOXY-PHENYL)-2-(5-METHYL-1H-BENZIMIDAZOL-2-YL)-ACRYLONITRILE typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the acrylonitrile moiety: This step might involve a Knoevenagel condensation reaction between the benzimidazole derivative and an appropriate aldehyde.
Substitution reactions: The diethylamino and isopropoxy groups can be introduced via nucleophilic substitution reactions on the aromatic ring.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or aromatic rings.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological activity: Compounds with similar structures often exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug development: The compound could be investigated for its potential as a pharmaceutical agent, targeting specific biological pathways.
Industry
Materials science: The compound might be used in the development of new materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (Z)-3-(4-DIETHYLAMINO-2-ISOPROPOXY-PHENYL)-2-(5-METHYL-1H-BENZIMIDAZOL-2-YL)-ACRYLONITRILE would depend on its specific application. For instance, if it exhibits biological activity, it might interact with specific enzymes or receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(4-DIETHYLAMINO-2-ISOPROPOXY-PHENYL)-2-(5-METHYL-1H-BENZIMIDAZOL-2-YL)-ACRYLONITRILE: can be compared with other benzimidazole derivatives or acrylonitrile-containing compounds.
Uniqueness
Structural features: The combination of diethylamino, isopropoxy, and benzimidazole moieties in a single molecule might confer unique properties, such as enhanced biological activity or specific chemical reactivity.
Properties
IUPAC Name |
(Z)-3-[4-(diethylamino)-2-propan-2-yloxyphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-6-28(7-2)20-10-9-18(23(14-20)29-16(3)4)13-19(15-25)24-26-21-11-8-17(5)12-22(21)27-24/h8-14,16H,6-7H2,1-5H3,(H,26,27)/b19-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSZSBKIAWWNAY-UYRXBGFRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)C)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)C)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416469 | |
Record name | MLS000577677 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40416469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5526-78-3 | |
Record name | MLS000577677 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40416469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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